Technical Whitepaper: 3-(Phenylsulfanyl)propan-1-ol (CAS 24536-40-1)
Technical Whitepaper: 3-(Phenylsulfanyl)propan-1-ol (CAS 24536-40-1)
[1][2]
Executive Summary
3-(Phenylsulfanyl)propan-1-ol (CAS 24536-40-1), also designated as 3-(phenylthio)propan-1-ol, is a bifunctional organosulfur intermediate critical to medicinal chemistry and materials science.[1][2] Characterized by a thioether linkage connecting a lipophilic phenyl ring and a hydrophilic primary alcohol, it serves as a versatile "linker" molecule. Its utility lies in the differential reactivity of its two functional handles: the sulfur atom, susceptible to selective oxidation (to sulfoxides or sulfones), and the hydroxyl group, available for esterification, etherification, or halogenation.
This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing its application in drug discovery and organic synthesis.[2]
Part 1: Physicochemical Profile[1][3]
The following data represents the consensus of high-purity commercial standards (≥98%).
| Property | Value / Description | Technical Note |
| CAS Number | 24536-40-1 | |
| IUPAC Name | 3-(Phenylsulfanyl)propan-1-ol | Alt: 3-Phenylthiopropanol |
| Molecular Formula | C₉H₁₂OS | |
| Molecular Weight | 168.26 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes to yellow/amber upon air exposure.[1][2] |
| Density | 1.092 ± 0.06 g/cm³ | At 20 °C. |
| Boiling Point | 119–121 °C | At 12–15 mmHg (Reduced pressure required).[1][2] |
| Refractive Index ( | 1.560–1.564 | High index due to sulfur/aromatic conjugation.[1][2] |
| Solubility | DMSO, Chloroform, Methanol, Ethyl Acetate | Immiscible in water; lipophilic (LogP ~1.88).[2] |
| Flash Point | >110 °C | Closed Cup. |
Part 2: Synthetic Methodologies & Mechanistic Insight[1]
Two primary routes exist for the synthesis of 3-(phenylsulfanyl)propan-1-ol. The choice of method depends on reagent availability and "green chemistry" requirements.
Method A: Nucleophilic Substitution (Traditional)
This route utilizes a classic SN2 mechanism where the thiophenolate anion attacks a primary alkyl halide.
-
Reagents: Thiophenol (PhSH), 3-Chloro-1-propanol, Base (K₂CO₃ or NaOH).[1][2]
-
Solvent: DMF or Ethanol/Water.[1]
-
Protocol Logic:
-
Deprotonation: Thiophenol (pKa ~6.[1]6) is deprotonated by the base to form the highly nucleophilic thiophenolate anion (PhS⁻).
-
Attack: The PhS⁻ attacks the carbon bearing the chlorine in 3-chloro-1-propanol.[1]
-
Selectivity: The hydroxyl group of the chloropropanol is less acidic (pKa ~16) and remains protonated, preventing self-polymerization or O-alkylation.[1]
-
Critical Control Point: The reaction must be performed under an inert atmosphere (N₂ or Ar). Thiophenolate anions are susceptible to oxidative dimerization to form diphenyl disulfide (Ph-S-S-Ph), a common impurity that is difficult to separate from the product.[1][2]
Method B: Thiol-Ene "Click" Reaction (Modern)
A radical-mediated anti-Markovnikov addition of thiophenol to allyl alcohol.[1]
-
Reagents: Thiophenol, Allyl Alcohol, Radical Initiator (AIBN or UV light).
-
Mechanism: The thiyl radical adds to the terminal alkene carbon, generating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule.
-
Advantage: Atom-economical and avoids the generation of stoichiometric salt waste.
Visualization: Synthesis Workflow
Figure 1: Comparative synthetic workflows illustrating the ionic (Method A) and radical (Method B) pathways to the target thioether.[1][2]
Part 3: Reactivity & Functionalization[1]
The chemical utility of CAS 24536-40-1 stems from its ability to undergo orthogonal transformations.[1][2]
Sulfur Oxidation (Chemoselectivity)
The sulfur atom is the most reactive site toward oxidants. Controlling the stoichiometry and oxidant strength allows for selective conversion.
-
Sulfoxide (S=O) Synthesis:
-
Sulfone (O=S=O) Synthesis:
Hydroxyl Derivatization
The primary alcohol remains available for standard transformations without affecting the thioether, provided non-oxidizing conditions are used.
-
Appel Reaction: Conversion to alkyl chloride using CCl₄/PPh₃.
-
Mitsunobu Reaction: Coupling with phenols or imides to extend the chain.
Visualization: Reactivity Pathway[1]
Figure 2: Divergent reactivity profile showing selective sulfur oxidation (Red path) versus hydroxyl functionalization (Yellow path).[1]
Part 4: Applications in Drug Development
Linker Chemistry
In Fragment-Based Drug Discovery (FBDD), this molecule serves as a flexible tether.[1] The 3-carbon chain (propyl) provides an optimal distance (~4-5 Å) to bridge aromatic binding pockets with polar solvent-exposed regions.[1][2]
Metabolic Considerations
Researchers must account for the "Soft Spot" liability of the sulfur atom.
-
FMO Oxidation: Flavin-containing monooxygenases (FMOs) in the liver readily oxidize the thioether to the sulfoxide.
-
Design Strategy: If the thioether is metabolically unstable, it is often pre-oxidized to the sulfone during the lead optimization phase to improve half-life (
) and reduce clearance.[1]
Part 5: Safety & Handling (SDS Summary)
While valuable, 3-(phenylsulfanyl)propan-1-ol presents specific hazards requiring strict adherence to safety protocols.[1][2]
-
GHS Classification:
-
Odor Warning: Like most organosulfur compounds, it possesses a distinct, disagreeable "stench" (garlic/rotten cabbage).
-
Protocol: All handling must occur inside a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols/sulfides and neutralize the odor.
-
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 93638, 3-(Phenylthio)propanol. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(Phenylthio)-1-propanol.[1][2][7] (Note: General reference for physicochemical data ranges used in Table 1).
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Foundational reference for Method B mechanism).
- Carreno, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis. Chemical Reviews. (Reference for Sulfoxide/Sulfone synthetic utility).
Sources
- 1. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB [foodb.ca]
- 3. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(phenylsulfinyl)propan-1-ol | 49639-22-7 | Benchchem [benchchem.com]
